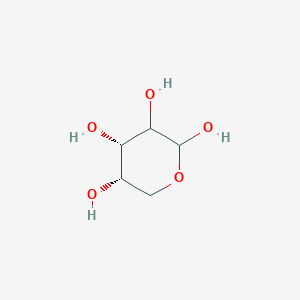

L-Arabinose

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

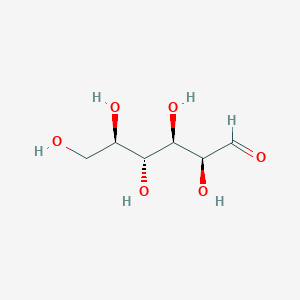

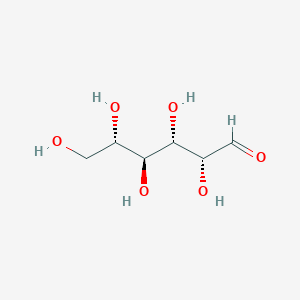

L-Arabinose is a naturally occurring aldopentose, a monosaccharide containing five carbon atoms. It is predominantly found in plants, particularly in corn, sweet potatoes, and various other plant materials. This compound is known for its unique property of having about 50% of the sweetness of sucrose. Unlike other sugars, this compound is not readily absorbed by the small intestine, making it a calorie-free sweetener .

Wissenschaftliche Forschungsanwendungen

L-Arabinose hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Vorläufer bei der Synthese verschiedener Verbindungen verwendet.

Industrie: Als kalorienarmer Süßstoff und bei der Herstellung von funktionellen Lebensmitteln verwendet.

5. Wirkmechanismus

This compound übt seine Wirkungen hauptsächlich durch die Hemmung des Enzyms Sucrase aus, das für den Abbau von Saccharose in Glukose und Fructose verantwortlich ist. Durch die Hemmung von Sucrase reduziert this compound die Aufnahme von Saccharose im Dünndarm, was zu niedrigeren Blutzuckerspiegeln führt . Darüber hinaus kann this compound die Insulinresistenz verbessern und Serumtriglyceride senken, was zu seinen positiven Auswirkungen auf die Stoffwechselgesundheit beiträgt .

Ähnliche Verbindungen:

D-Arabinose: Eine weitere Aldopentose, aber im Vergleich zu this compound weniger häufig in der Natur vorkommend.

Ribose: Eine ähnliche Aldopentose, jedoch mit unterschiedlichen biologischen Rollen.

Xylose: Ein weiterer Fünfkohlenstoffzucker, der häufig in Hemicellulose vorkommt.

Einzigartigkeit von this compound: this compound ist aufgrund seiner Fähigkeit, Sucrase zu hemmen, und seines geringen Kaloriengehalts ein attraktiver Ersatz für herkömmliche Zucker. Seine Präsenz in verschiedenen pflanzlichen Materialien und seine Rolle bei der Stoffwechselgesundheit unterscheiden es weiter von anderen ähnlichen Verbindungen .

Wirkmechanismus

Target of Action

Arabinopyranoside primarily targets α-L-arabinofuranosidases (EC3.2.1.55), enzymes that play a crucial role in the degradation of lignocelluloses . These enzymes have received increased attention due to their positive effect on the activity of other enzymes acting on lignocelluloses .

Mode of Action

Arabinopyranoside interacts with its targets through a process of hydrolysis. The α-L-arabinofuranosidases cleave α-L-arabinofuranosidic linkages and act synergistically with other hemicellulases and pectic enzymes for the complete hydrolysis of hemicelluloses and pectins . This interaction results in significant changes in the structure and function of the target enzymes, enhancing their activity and effectiveness .

Biochemical Pathways

Arabinopyranoside affects several biochemical pathways, particularly those involved in the degradation of lignocelluloses. L-arabinosyl residues are widely distributed in these polymers as side chains . The presence of these side chains restricts the enzymatic hydrolysis of hemicelluloses and pectins . Arabinopyranoside, through its action on α-L-arabinofuranosidases, facilitates the hydrolysis of these polymers, thereby affecting the overall biochemical pathway of lignocellulose degradation .

Pharmacokinetics

It’s worth noting that the bioavailability of similar compounds, such as myricetin, is known to be low due to scarce absorption

Result of Action

The action of Arabinopyranoside results in the enhanced degradation of lignocelluloses. This is achieved through the hydrolysis of α-L-arabinofuranosidic linkages, which facilitates the complete hydrolysis of hemicelluloses and pectins . This action has significant molecular and cellular effects, including the release of L-arabinosyl moiety as the main product .

Action Environment

The action, efficacy, and stability of Arabinopyranoside can be influenced by various environmental factors. For instance, the chemical stability of similar compounds, such as myricetin, is known to be pH and temperature-dependent . Depending on the environmental conditions, these compounds can exert both potent antioxidant and pro-oxidant effects

Biochemische Analyse

Biochemical Properties

L-Arabinose plays a significant role in biochemical reactions. The strain Escherichia coli can use this compound as a sole carbon source for growth . The encoded this compound Isomerase can catalyze this compound to L-Ribulose . L-Ribulose is further transformed to L-Ribulose-5-phosphate by L-Ribulokinase .

Cellular Effects

This compound can inhibit sucrose absorption, improve insulin resistance, reduce serum triglyceride, reduce fat production, and improve the intestinal environment . These effects influence cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its conversion to L-Ribulose by the enzyme this compound Isomerase . This enzyme-catalyzed reaction is a key step in the metabolic pathway that allows certain bacteria to use this compound as a sole carbon source .

Temporal Effects in Laboratory Settings

It is known that this compound Isomerase, the enzyme that catalyzes the conversion of this compound to L-Ribulose, exhibits the greatest activity at 50°C, pH 7–7.5 .

Metabolic Pathways

This compound is involved in a metabolic pathway where it is converted to L-Ribulose by the enzyme this compound Isomerase . L-Ribulose is then transformed to L-Ribulose-5-phosphate by L-Ribulokinase .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: L-Arabinose kann durch verschiedene Verfahren synthetisiert werden. Eine neuartige Methode beinhaltet die Bioreinigung von Xylose-Mutterlauge unter Verwendung von Hefestämmen, die andere Zucker, aber nicht this compound verstoffwechseln. Diese Methode beinhaltet die Fermentation in einem Medium, das Xylose-Mutterlauge enthält, wobei Bedingungen wie Fermentationszeit und -temperatur optimiert werden, um hochreines this compound zu erhalten .

Industrielle Produktionsverfahren: Die industrielle Produktion von this compound beinhaltet oft die Hydrolyse von Arabinoxylan, einem Bestandteil von Maisfasern, unter Verwendung von Enzymen wie β-Xylanase, β-Xylosidase und α-L-Arabinofuranosidase. Das resultierende Hydrolysat wird dann einer selektiven Fermentation mit Hefe unterzogen, um andere Zucker zu entfernen, gefolgt von Reinigungsprozessen, einschließlich Entfärbung und Entsalzung . Ein weiteres Verfahren beinhaltet die Hydrolyse von Pektin in Zuckerrübenpulpe, gefolgt von einer Reihe von Reinigungsschritten, um kristallines this compound zu erhalten .

Analyse Chemischer Reaktionen

Reaktionstypen: L-Arabinose durchläuft verschiedene chemische Reaktionen, darunter Isomerisierung, Oxidation und Reduktion. Eine bemerkenswerte Reaktion ist die Isomerisierung von this compound zu L-Ribulose, D-Galaktose und D-Tagatose, katalysiert durch this compound-Isomerase .

Häufige Reagenzien und Bedingungen:

Isomerisierung: Katalysiert durch this compound-Isomerase unter bestimmten Bedingungen.

Oxidation: this compound kann unter Verwendung von Oxidationsmitteln zu Arabinonsäure oxidiert werden.

Reduktion: Die Reduktion von this compound kann Arabinitol ergeben.

Hauptprodukte:

L-Ribulose: Durch Isomerisierung gebildet.

Arabinonsäure: Durch Oxidation gebildet.

Arabinitol: Durch Reduktion gebildet.

Vergleich Mit ähnlichen Verbindungen

D-Arabinose: Another aldopentose, but less common in nature compared to L-Arabinose.

Ribose: A similar aldopentose, but with different biological roles.

Xylose: Another five-carbon sugar, commonly found in hemicellulose.

Uniqueness of this compound: this compound is unique due to its ability to inhibit sucrase and its low caloric value, making it an attractive alternative to traditional sugars. Its presence in various plant materials and its role in metabolic health further distinguish it from other similar compounds .

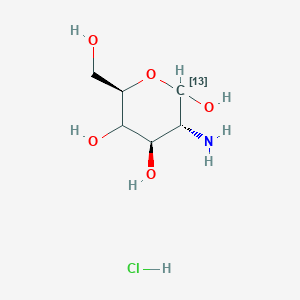

Eigenschaften

CAS-Nummer |

87-72-9 |

|---|---|

Molekularformel |

C5H10O5 |

Molekulargewicht |

150.13 g/mol |

IUPAC-Name |

(2S,3S,4S,5S)-oxane-2,3,4,5-tetrol |

InChI |

InChI=1S/C5H10O5/c6-2-1-10-5(9)4(8)3(2)7/h2-9H,1H2/t2-,3-,4-,5-/m0/s1 |

InChI-Schlüssel |

SRBFZHDQGSBBOR-FCAWWPLPSA-N |

SMILES |

C1C(C(C(C(O1)O)O)O)O |

Isomerische SMILES |

C1[C@@H]([C@@H]([C@@H]([C@H](O1)O)O)O)O |

Kanonische SMILES |

C1C(C(C(C(O1)O)O)O)O |

melting_point |

158 - 160 °C |

Key on ui other cas no. |

28697-53-2 50986-18-0 87-72-9 |

Physikalische Beschreibung |

White odorless powder; [Alfa Aesar MSDS] |

Löslichkeit |

500.0 mg/mL |

Synonyme |

Arabinose L Arabinose L-Arabinose |

Herkunft des Produkts |

United States |

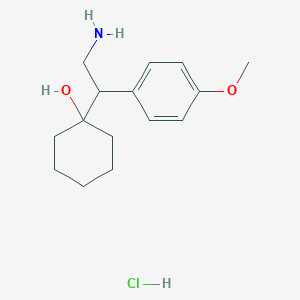

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-[1-Aminopropylidene]hydrazinecarboxylic acid tert-butyl ester](/img/structure/B117839.png)

![Ethyl 2-cyano-3-[4-(trifluoromethyl)phenyl]acrylate](/img/structure/B117880.png)